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Compound of Interest

Compound Name: Fak-IN-5

Cat. No.: B12411884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism

of action of Focal Adhesion Kinase (FAK) inhibitors, a promising class of targeted cancer

therapeutics. While specific data for a compound designated "Fak-IN-5" is not publicly

available, this document will focus on the well-characterized FAK inhibitor PF-562,271 and

other notable examples to illustrate the core principles of FAK inhibitor development.

Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK), also known as PTK2, is a non-receptor tyrosine kinase that

plays a crucial role in cellular signaling pathways governing cell adhesion, migration,

proliferation, and survival.[1][2] FAK is a 125 kDa protein composed of an N-terminal FERM

domain, a central kinase domain, and a C-terminal region containing the focal adhesion

targeting (FAT) domain.[3][4] Overexpression and hyperactivity of FAK are frequently observed

in various human cancers and are associated with tumor progression, metastasis, and poor

prognosis.[4][5] This makes FAK an attractive target for the development of novel anticancer

therapies.[2][6]

The FAK Signaling Pathway
FAK acts as a central node in integrin and growth factor receptor signaling.[7][8] Upon integrin

engagement with the extracellular matrix (ECM), FAK is recruited to focal adhesions and

undergoes autophosphorylation at tyrosine 397 (Tyr397).[3][5] This phosphorylation event
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creates a high-affinity binding site for the SH2 domain of Src family kinases.[3][5] The formation

of the FAK-Src complex leads to the phosphorylation of other tyrosine residues on FAK,

including Tyr576 and Tyr577 within the kinase domain activation loop, resulting in full enzymatic

activation.[8][9] Activated FAK, in concert with Src, phosphorylates a multitude of downstream

substrates, such as paxillin and p130Cas, thereby activating signaling cascades that promote

cell motility, proliferation, and survival, including the MAPK/ERK and PI3K/Akt pathways.[8][10]
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Caption: FAK signaling pathway initiated by ECM and growth factors, leading to cell

proliferation, survival, and migration. FAK inhibitors block this cascade.

Discovery of FAK Inhibitors
The discovery of potent and selective FAK inhibitors has been an area of intense research.

Early efforts focused on identifying ATP-competitive inhibitors that bind to the kinase domain of

FAK. High-throughput screening (HTS) and structure-activity relationship (SAR) studies

identified the 2,4-diaminopyrimidine scaffold as a promising starting point for potent FAK

inhibitors.[11]

The development of PF-562,271, a potent and reversible inhibitor of FAK, emerged from these

efforts.[11] SAR studies on the 2,4-diaminopyrimidine template led to the optimization of

substituents at the C2 and C4 positions to enhance potency and metabolic stability.[11] X-ray
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co-crystal structures of inhibitors bound to the FAK kinase domain were instrumental in guiding

the design of these compounds.[11]

Synthesis of FAK Inhibitors
The synthesis of FAK inhibitors based on the 2,4-diaminopyrimidine core generally involves a

multi-step process. A representative synthetic workflow is outlined below.
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Caption: A generalized workflow for the synthesis of 2,4-diaminopyrimidine-based FAK

inhibitors.

Quantitative Data of FAK Inhibitors
The potency of FAK inhibitors is typically quantified by their half-maximal inhibitory

concentration (IC50) in both enzymatic and cellular assays. A summary of IC50 values for

several key FAK inhibitors is presented below.

Compound
FAK Enzymatic
IC50 (nM)

Cellular pFAK
(Tyr397) IC50 (nM)

Reference

PF-573,228 4 30-100 [4]

PF-562,271 1.5 5 [11]

GSK2256098 0.4 8.5-15 [4]

TAE226 5.5 - [4]

Y15
1000

(autophosphorylation)
- [12]

IN10018 0.83 - [13]

Experimental Protocols
General Procedure for FAK Kinase Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay can

be used to determine the enzymatic potency of FAK inhibitors.

Reagents and Materials: Recombinant human FAK enzyme, ATP, a suitable FAK substrate

peptide (e.g., a poly-Glu-Tyr peptide), europium-labeled anti-phosphotyrosine antibody, and

an allophycocyanin-labeled streptavidin.

Procedure: a. The FAK enzyme is incubated with the test compound at various

concentrations in a kinase reaction buffer. b. The kinase reaction is initiated by the addition

of ATP and the substrate peptide. c. The reaction is allowed to proceed for a defined period

at room temperature. d. The reaction is stopped, and the detection reagents (europium-
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labeled antibody and allophycocyanin-labeled streptavidin) are added. e. After incubation,

the TR-FRET signal is measured using a suitable plate reader.

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-

parameter logistic equation.

General Procedure for Cellular pFAK (Tyr397) Inhibition
Assay
The inhibition of FAK autophosphorylation in a cellular context can be assessed using an

ELISA-based assay.

Cell Culture: A suitable human cancer cell line with high FAK expression (e.g., A549,

OVCAR8, U87MG) is cultured to sub-confluency.[4]

Procedure: a. Cells are treated with the test compound at various concentrations for a

specified duration. b. Following treatment, the cells are lysed. c. The cell lysates are

transferred to an ELISA plate coated with a capture antibody specific for total FAK. d. After

incubation and washing, a detection antibody specific for phosphorylated FAK (pTyr397)

conjugated to an enzyme (e.g., horseradish peroxidase) is added. e. A substrate for the

enzyme is added, and the resulting signal is measured using a plate reader.

Data Analysis: The IC50 values are determined from the dose-response curve of pFAK

inhibition.

Logical Relationship of FAK Inhibition
The therapeutic rationale for FAK inhibition is based on its central role in promoting key cancer

hallmarks. By inhibiting FAK's kinase activity, these small molecules can disrupt multiple

oncogenic signaling pathways.
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Caption: The logical cascade of FAK inhibition, leading to anti-tumor effects.

Conclusion
FAK inhibitors represent a promising strategy for cancer therapy due to the central role of FAK

in tumor progression. The discovery and optimization of potent and selective inhibitors, such as

those based on the 2,4-diaminopyrimidine scaffold, have been guided by a deep understanding

of the FAK signaling pathway and structure-based drug design. The methodologies and data

presented in this guide provide a comprehensive overview for researchers and professionals in

the field of drug development, highlighting the key steps from target identification to the

preclinical evaluation of FAK inhibitors. Further research into novel FAK-targeting strategies,

including allosteric inhibitors and proteolysis-targeting chimeras (PROTACs), holds the

potential to further enhance the therapeutic efficacy of targeting this critical oncogene.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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